4,7-Dimethyl-1,3-benzothiazol-6-amine
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Overview
Description
4,7-Dimethyl-1,3-benzothiazol-6-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the dimethyl groups at positions 4 and 7, along with the amine group at position 6, makes this compound unique and potentially useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-1,3-benzothiazol-6-amine can be achieved through several synthetic pathways. One common method involves the cyclization of 2-aminothiophenol with appropriate aldehydes under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .
Scientific Research Applications
4,7-Dimethyl-1,3-benzothiazol-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent and other therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Similar structure but with a single methyl group.
6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine: Contains a bromine atom instead of an amine group.
1,3-Benzothiazol-2-amine: Lacks the dimethyl groups present in 4,7-Dimethyl-1,3-benzothiazol-6-amine.
Uniqueness
The presence of the dimethyl groups at positions 4 and 7, along with the amine group at position 6, makes this compound unique. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
208458-67-7 |
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Molecular Formula |
C9H10N2S |
Molecular Weight |
178.26 g/mol |
IUPAC Name |
4,7-dimethyl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C9H10N2S/c1-5-3-7(10)6(2)9-8(5)11-4-12-9/h3-4H,10H2,1-2H3 |
InChI Key |
QHNJEZZTFHKWFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1N=CS2)C)N |
Origin of Product |
United States |
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